sPLA2-IIA Inhibitor

sPLA2-IIA potency enzyme inhibition IC50 peptide vs small-molecule inhibitor

Standard pan-sPLA2 inhibitors like Varespladib lack isoform selectivity, confounding mechanistic studies on sPLA2-IIA. KH064 solves this with validated biochemical precision. - **Selectivity:** 29 nM (IIA) vs. 2 µM (V); no activity against cPLA2, iPLA2, 30 GPCRs, or 25 off-target enzymes. - **In Vivo Ready:** Orally active at 5 mg/kg/day in rat disease models (arthritis, metabolic syndrome). - **Supply:** ≥95% purity (HPLC); 100 mg/mL in DMSO; stable frozen aliquots.

Molecular Formula C41H50N8O6
Molecular Weight 750.9 g/mol
Cat. No. B12377411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesPLA2-IIA Inhibitor
Molecular FormulaC41H50N8O6
Molecular Weight750.9 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC3=CC=CC=C32)CCCN=C(N)N)CC4=CC=CC5=CC=CC=C54)CO
InChIInChI=1S/C41H50N8O6/c1-24(2)20-32-37(52)49-35(23-50)40(55)48-33(21-27-14-7-12-25-10-3-5-16-29(25)27)38(53)45-31(18-9-19-44-41(42)43)36(51)47-34(39(54)46-32)22-28-15-8-13-26-11-4-6-17-30(26)28/h3-8,10-17,24,31-35,50H,9,18-23H2,1-2H3,(H,45,53)(H,46,54)(H,47,51)(H,48,55)(H,49,52)(H4,42,43,44)/t31-,32-,33?,34?,35-/m0/s1
InChIKeyXCSQMDBCQUHRBL-FBWIXNCPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sPLA2-IIA Inhibitor II (KH064): Selective Orally Active Inhibitor


sPLA2-IIA Inhibitor II, also designated KH064 (CAS 393569-31-8), is a D-tyrosine-derived small molecule that reversibly inhibits human group IIA secretory phospholipase A2 (sPLA2-IIA/PLA2G2A) with an IC50 of 29 nM . Unlike pan-sPLA2 inhibitors that simultaneously target isoforms IIA, V, and X, KH064 exhibits a defined selectivity profile: it displays markedly reduced potency against sPLA2-V (IC50 = 2 µM) and is reported not to affect the activity of cytosolic cPLA2, Ca2+-independent iPLA2, 30 human GPCRs, and 25 other enzymes . A 2.2-Å crystal structure confirms that the inhibitor occupies the enzyme active site, chelating the catalytic Ca2+ ion through its carboxylate and amide oxygen atoms while simultaneously engaging the N-terminal lipid substrate binding site—a dual-mode mechanism not shared by substrate-competitive peptide inhibitors [1]. The compound is supplied as a ≥95% pure solid (HPLC), soluble in DMSO at 100 mg/mL, and is orally active in rats at 5 mg/kg .

Why Pan-sPLA2 Inhibitors Cannot Replace KH064


The human sPLA2 superfamily encompasses multiple isoforms (Groups IB, IIA, IID, IIE, III, V, X, XII) with distinct tissue expression patterns, active-site architectures, and pathophysiological roles, making isoform-specific pharmacological dissection essential [1]. The widely used clinical candidate Varespladib (LY315920) potently inhibits sPLA2-IIA (IC50 = 12 nM), sPLA2-V (IC50 = 124 nM), and sPLA2-X (IC50 = 41 nM) with comparable nanomolar potency, thereby functioning as a pan-sPLA2 inhibitor that cannot discriminate IIA-mediated effects from those of co-expressed isoforms V and X [2]. Conversely, the cyclic pentapeptide sPLA2-IIA Inhibitor I (c(2NapA)LS(2NapA)R; Cat. 525145), despite being isoform-selective, suffers from >400-fold lower enzyme inhibitory potency (IC50 = 12.8 µM) and lacks oral bioavailability entirely . These fundamental differences in isoform selectivity, potency, and pharmacokinetic suitability mean that substituting KH064 with either a pan-inhibitor or a low-potency peptide analog introduces irreconcilable experimental variability in mechanistic, pharmacological, and in vivo studies.

KH064: Key Differentiating Evidence


Potency Compared to Cyclic Pentapeptide Inhibitor I

In a direct comparison published by the same manufacturer using a standardized human sPLA2-IIA enzyme assay, KH064 achieves an IC50 of 29 nM, while the substrate-competitive cyclic pentapeptide sPLA2-IIA Inhibitor I (c(2NapA)LS(2NapA)R; Cat. 525145) exhibits an IC50 of 12.8 µM . This represents a 441-fold difference in target engagement potency, fundamentally altering the concentration range required for complete enzyme inhibition in biochemical and cellular experiments [1].

sPLA2-IIA potency enzyme inhibition IC50 peptide vs small-molecule inhibitor

Isoform Selectivity Versus Pan-Inhibitor Varespladib

KH064 demonstrates an IC50 of 29 nM against sPLA2-IIA but shows significantly reduced potency against sPLA2-V (IC50 = 2,000 nM), yielding a 69-fold selectivity margin . In contrast, Varespladib (LY315920) inhibits sPLA2-IIA (IC50 = 12 nM), sPLA2-V (IC50 = 124 nM), and sPLA2-X (IC50 = 41 nM) with comparable nanomolar potency, providing only ~10-fold selectivity between IIA and V isoforms [1]. KH064 is additionally inactive against cPLA2, iPLA2, 30 human GPCRs, and 25 other off-target enzymes, whereas Varespladib's broader sPLA2 isoform coverage (IIA, V, X) precludes attribution of functional effects to any single sPLA2 isoform .

sPLA2 isoform selectivity sPLA2-V discrimination Varespladib comparison

Dual-Mode Binding Mechanism vs Peptide Inhibitors

As explicitly compared on the manufacturer's product specification, KH064 employs a dual-mode inhibitory mechanism: it chelates the sPLA2-IIA active-site Ca2+ ion through its carboxylate and amide oxygen atoms while simultaneously occupying the enzyme's N-terminal lipid substrate binding site . In contrast, sPLA2-IIA Inhibitor I (Cat. 525145) functions solely as a substrate-competitive inhibitor, binding to the active site without engaging the catalytic Ca2+ ion . The 2.2-Å co-crystal structure of KH064 bound to hnpsPLA2-IIa (PDB: 1J1A) confirms these contacts: the inhibitor carboxylate oxygen atoms coordinate the Ca2+ ion, the amide NH group hydrogen-bonds to His48 of the catalytic dyad, and multiple hydrophobic contacts anchor the molecule within the substrate-binding channel [1].

sPLA2-IIA mechanism of inhibition Ca2+ chelation active-site crystallography

Oral Bioavailability vs Intravenous LY311727

KH064 is orally active in rats: daily oral administration at 5 mg/kg significantly attenuates diet-induced metabolic syndrome, suppresses adjuvant-induced arthritis, and reduces cardiac fibrosis in spontaneously hypertensive rats [1][2]. In contrast, LY311727—the prototypical Group IIA sPLA2 inhibitor with 1,500-fold selectivity over Group IB—requires intravenous administration at 3–30 mg/kg to suppress circulating sPLA2 activity in transgenic mice, with no reported oral bioavailability . Varespladib itself (LY315920) also lacks adequate oral bioavailability and must be administered as its methyl ester prodrug (Varespladib methyl/LY333013) for in vivo oral dosing, adding an additional pharmacokinetic variable .

oral bioavailability sPLA2-IIA in vivo pharmacology route of administration

Multi-Model In Vivo Efficacy Validation

KH064 is one of the few sPLA2-IIA inhibitors with published efficacy data across multiple independent in vivo disease models at the same oral dose. In the diet-induced metabolic syndrome model, oral KH064 (5 mg/kg/day) prevented pla2g2a overexpression, reduced macrophage infiltration, and normalized elevated PGE2 concentrations in adipose tissue [1]. In the adjuvant-induced arthritis model, the same 5 mg/kg/day oral dose significantly reduced edema and macrophage infiltration in joint tissue [2]. In young spontaneously hypertensive rats, KH064 (5 mg/kg/day p.o.) prevented perivascular and interstitial collagen deposition in the left ventricle, reducing perivascular collagen from 20.6% to 14.0% and interstitial collagen from 7.9% to 5.4% [3]. No other sPLA2-IIA inhibitor (LY311727, Varespladib, or the cyclic pentapeptide Inhibitor I) has published validation across three distinct disease models at a single standardized oral dose.

sPLA2-IIA in vivo pharmacology metabolic syndrome adjuvant arthritis cardiac fibrosis

KH064 Research Application Scenarios


Isoform-Specific sPLA2-IIA Signaling in Co-Expressing Cells

In macrophages, vascular smooth muscle cells, and certain cancer lines, sPLA2-IIA is co-expressed with sPLA2-V and sPLA2-X. KH064's 69-fold selectivity over sPLA2-V, combined with its complete inactivity against cPLA2, iPLA2, 30 GPCRs, and 25 off-target enzymes, makes it the appropriate tool for attributing arachidonic acid release, PGE2 production, or NF-κB activation specifically to sPLA2-IIA . In HMC-1 human mast cells, a 15-minute pretreatment with 10 µM KH064 achieves 100% inhibition of LPS-induced PGE2 production, providing a validated positive-control protocol for cellular assay development . In contrast, Varespladib would simultaneously suppress IIA, V, and X isoforms, making isoform-specific conclusions unattainable [1].

Chronic Oral In Vivo Pharmacology in Disease Models

KH064 is validated for oral gavage delivery at 5 mg/kg/day across three mechanistically independent rat disease models: diet-induced metabolic syndrome (adipose tissue inflammation and PGE2 normalization), adjuvant-induced arthritis (joint edema and macrophage infiltration), and spontaneous hypertension-induced cardiac fibrosis (collagen deposition reduction) [2][3][4]. This consistent dosing paradigm eliminates the need for formulation development or pharmacokinetic bridging studies, enabling direct protocol replication. For researchers requiring intravenous-only sPLA2-IIA inhibitors (e.g., LY311727 at 3–30 mg/kg i.v.), chronic dosing studies are significantly more resource-intensive due to surgical catheterization requirements and associated animal welfare considerations .

Crystallographic Studies of sPLA2-IIA Active Site

The 2.2-Å co-crystal structure of KH064 bound to hnpsPLA2-IIa (PDB: 1J1A) provides an experimentally validated template for studying calcium-dependent inhibitor binding modes [1][3]. The structure confirms carboxylate-mediated Ca2+ chelation, His48 hydrogen bonding, and extensive hydrophobic contacts within the substrate-binding channel—contacts that are distinct from those observed with substrate-competitive peptide inhibitors. This structural information makes KH064 a superior reference ligand for crystallographic fragment screening campaigns and for computational chemistry efforts aimed at designing novel sPLA2-IIA-selective scaffolds with Ca2+-dependent binding pharmacology.

Cell-Based Discrimination of sPLA2-IIA vs sPLA2-V/X

The 69-fold selectivity margin between sPLA2-IIA (IC50 = 29 nM) and sPLA2-V (IC50 = 2,000 nM) establishes a defined concentration window (~30–300 nM) at which KH064 fully inhibits sPLA2-IIA while sparing >90% of sPLA2-V activity . This window enables paired experiments with a pan-sPLA2 inhibitor (e.g., Varespladib at 1–3 µM, which suppresses IIA, V, and X) to calculate the fractional contribution of each isoform to total sPLA2-dependent lipid mediator release [1]. KH064's solubility in DMSO (100 mg/mL, equivalent to 205 mM stock solutions) and stability as frozen aliquots for up to 3 months at −20°C support reproducible batch-to-batch experimental design .

Technical Documentation Hub

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